N1-(2-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
Description
This compound (C₂₂H₂₇N₃O₆S, MW 461.5) features an oxalamide core linking two distinct moieties: a 2-methoxyphenethyl group and a 3-tosyl-1,3-oxazinan-2-ylmethyl group .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-17-8-10-19(11-9-17)33(29,30)26-14-5-15-32-21(26)16-25-23(28)22(27)24-13-12-18-6-3-4-7-20(18)31-2/h3-4,6-11,21H,5,12-16H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDDXTQYQOKTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.
The synthesis of this compound typically involves several steps:
- Preparation of the Oxazinan Ring : The oxazinan structure is formed through the cyclization of appropriate precursors.
- Tosyl Protection : A tosyl group is introduced to protect the nitrogen atom during subsequent reactions.
- Phenethyl Group Attachment : The phenethyl moiety is attached via nucleophilic substitution.
- Final Coupling : The final product is formed by coupling the oxazinan intermediate with the oxalamide under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in cellular processes, potentially leading to therapeutic effects.
- Receptor Binding : It may bind to various receptors, altering their activity and influencing downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar oxazinan derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4d | A2780 | 4.47 |
| 5c | MCF-7 | 52.8 |
| 5g | A2780/RCIS | 10.5 |
These studies suggest that this compound may also exhibit similar properties, potentially inducing cell cycle arrest at the G2/M phase and inhibiting tubulin polymerization.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar oxazolidine derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Case Studies and Research Findings
Several studies have focused on related compounds in the oxazinan family:
- Study on Tubulin Inhibition : A series of oxazinonaphthalene derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. The most effective compounds showed significant antiproliferative activity against resistant cancer cell lines .
- Molecular Docking Studies : Molecular docking has been employed to predict the binding affinity of these compounds to tubulin's colchicine-binding site, providing insights into their mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Compound 70 (N1-(4-Chlorophenyl)-N2-(2-Methoxyphenethyl)Oxalamide)
- Structure : Replaces the oxazinan-tosyl group with a 4-chlorophenyl substituent.
- Properties: Shows 72% synthetic yield via amine coupling .
- Activity: Noted for applications in cytochrome P450 4F11-activated inhibitors, though specific data on the target compound’s activity are unavailable .
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide)
- Structure : Features a pyridin-2-yl ethyl group and 2,4-dimethoxybenzyl substituents.
- Properties : Approved as a flavoring agent (FEMA 4233) due to umami-enhancing properties . The pyridine ring may improve water solubility, while the dimethoxybenzyl group enhances aromatic interactions.
- Metabolism : Shows <50% inhibition of CYP enzymes at 10 µM, suggesting favorable safety .
Heterocyclic Modifications
N1-((3-(4-Fluorophenylsulfonyl)-1,3-Oxazinan-2-yl)methyl)-N2-(2-Methoxyphenethyl)Oxalamide
- Structure : Replaces the tosyl group with a 4-fluorophenylsulfonyl moiety.
Compound 14 (Morpholinoethyl-Oxazinan-Oxalamide)
Functional Group Impact on Activity
- Antiviral Oxalamides (Compounds 13–15, ) :
- Feature thiazolyl and pyrrolidinyl groups linked to chlorophenyl oxalamides.
- Activity : Designed as HIV entry inhibitors, highlighting the role of heterocycles in targeting viral proteins. The target compound’s oxazinan-tosyl group may offer distinct steric or electronic interactions for alternative therapeutic targets.
Q & A
Q. What are the standard synthetic routes for N1-(2-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a methoxyphenethylamine derivative with a functionalized oxazinan-methyl precursor. Key steps include:
- Oxalyl chloride activation : Use oxalyl chloride in dioxane to activate carboxylic acid intermediates, as seen in analogous oxalamide syntheses .
- Amide bond formation : Employ coupling agents like TBTU (tetramethyluronium tetrafluoroborate) with triethylamine (TEA) in dichloromethane (DCM) to facilitate amine-oxalyl chloride reactions. Reaction times (~6 hours) and stoichiometric ratios (e.g., 1:1.2 amine:activated intermediate) are critical for minimizing side products .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/DCM ensures removal of unreacted starting materials and dimers .
- Yield optimization : Control reaction temperature (10–25°C) to prevent decomposition, and use automated continuous-flow reactors for scalable production .
Q. How should researchers characterize the compound using spectroscopic and chromatographic methods?
- Methodological Answer : A multi-technique approach is essential:
- NMR spectroscopy : Use - and -NMR in DMSO- or CDCl to confirm substituent connectivity (e.g., methoxy protons at δ ~3.8 ppm, tosyl methyl at δ ~2.4 ppm) .
- LC-MS/HRMS : Confirm molecular weight (e.g., APCI+ mode) and detect impurities. Purity >95% by HPLC with C18 columns (acetonitrile/water gradients) is standard .
- FTIR : Identify key functional groups (e.g., oxalamide C=O stretches at ~1679 cm, Tosyl S=O at ~1150 cm) .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing this compound, particularly regarding the oxazinan ring’s conformation?
- Methodological Answer :
- Chiral resolving agents : Use (S)- or (R)-BINOL-derived catalysts during ring closure to control the oxazinan ring’s stereochemistry .
- Dynamic NMR : Monitor conformational flexibility of the 1,3-oxazinan ring at varying temperatures (e.g., 25–50°C in DMSO-) to assess axial/equatorial preferences .
- Chiral chromatography : Separate enantiomers using Chiralpak® IA/IB columns with hexane/isopropanol mobile phases .
Q. How can researchers analyze and resolve contradictions in biological activity data across studies (e.g., varying IC values in enzyme inhibition assays)?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., known sEH inhibitors for hydrolase assays) and ensure consistent buffer conditions (pH, ionic strength) .
- Metabolite screening : Use LC-HRMS to identify degradation products or active metabolites that may skew results .
- Structural analogs : Compare activity of stereoisomers (e.g., cis vs. trans oxazinan conformers) to isolate stereochemical contributions .
Q. What computational methods predict interactions between this compound and biological targets (e.g., soluble epoxide hydrolase)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in sEH’s catalytic pocket, focusing on oxalamide-Tyr hydrogen bonds .
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the compound-target complex, emphasizing Tosyl group interactions with hydrophobic residues .
- Free-energy calculations : Apply MM-PBSA to quantify binding affinities and correlate with experimental IC data .
Tables for Key Data
Table 1 : Representative Synthetic Yields and Purity
| Precursor System | Yield (%) | Purity (HPLC) | Key Conditions | Reference |
|---|---|---|---|---|
| Methoxyphenethylamine + Tosyl-oxazinan | 35–52 | 90–95% | TBTU/TEA, DCM, 25°C | |
| Oxalyl chloride activation | 73 | 90% | Dioxane, 10°C |
Table 2 : Spectroscopic Benchmarks
| Functional Group | -NMR (δ, ppm) | -NMR (δ, ppm) | FTIR (cm) |
|---|---|---|---|
| 2-Methoxyphenethyl | 3.82 (s, OCH) | 56.1 (OCH) | 3317 (N-H) |
| Tosyl group | 2.27 (s, CH) | 21.5 (CH) | 1150 (S=O) |
| Oxalamide C=O | - | 170.9, 171.5 | 1679 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
